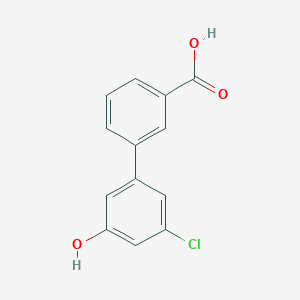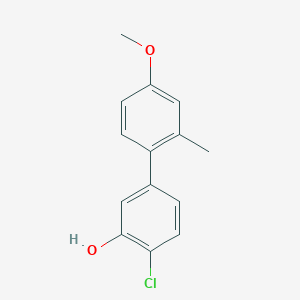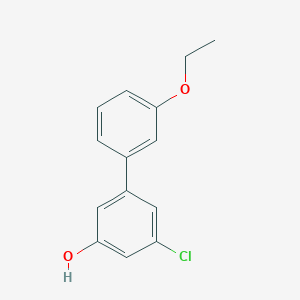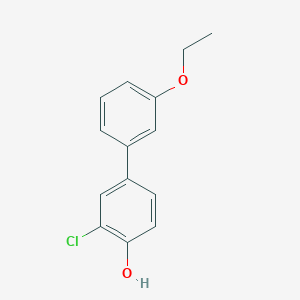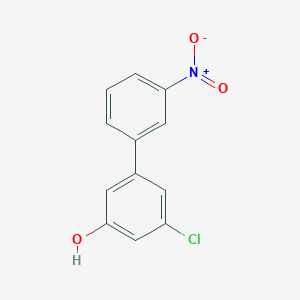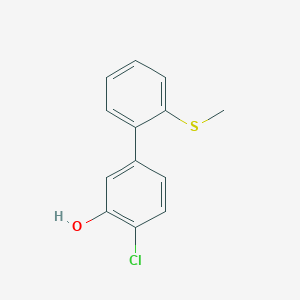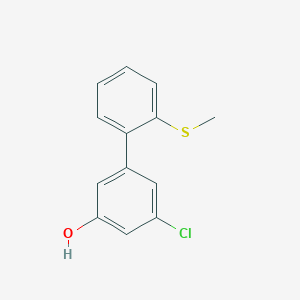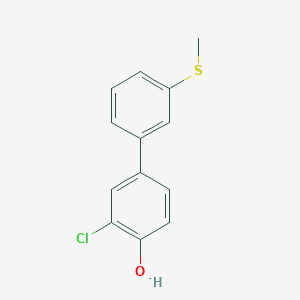
2-Chloro-4-(2-methylthiophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2-methylthiophenyl)phenol, also known as 2-chloro-p-toluidine, is a phenol compound with a molecular formula of C8H7ClOS. It is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and lab experiments.
Wissenschaftliche Forschungsanwendungen
2-Chloro-p-toluidine has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. It has also been used in the synthesis of dyes, pigments, and other organic compounds. Additionally, 2-Chloro-4-(2-methylthiophenyl)phenol, 95%oluidine has been used in the synthesis of organic semiconductors, which are used in the development of organic light-emitting diodes (OLEDs).
Wirkmechanismus
2-Chloro-p-toluidine is thought to act as a proton donor, donating protons to other molecules in the reaction mixture. This allows for the formation of new compounds, such as the organic semiconductors mentioned above. Additionally, 2-Chloro-4-(2-methylthiophenyl)phenol, 95%oluidine can act as a Lewis base, forming complexes with other molecules.
Biochemical and Physiological Effects
2-Chloro-p-toluidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli, and to have cytotoxic effects on certain cancer cell lines. Additionally, 2-Chloro-4-(2-methylthiophenyl)phenol, 95%oluidine has been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-p-toluidine has several advantages for use in lab experiments. It is relatively inexpensive and can be easily synthesized from readily available starting materials. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to its use. For example, it is not very soluble in water, and its reactivity can be affected by the presence of other compounds in the reaction mixture.
Zukünftige Richtungen
There are several potential future directions for 2-Chloro-4-(2-methylthiophenyl)phenol, 95%oluidine research. One potential direction is to further explore its biochemical and physiological effects, as well as its potential applications in medicine. Additionally, further research could be done on its potential use as an intermediate in the synthesis of other organic compounds. Finally, further research could be done on its potential use as an organic semiconductor in the development of OLEDs.
Synthesemethoden
2-Chloro-p-toluidine can be produced through several methods. One of the most common methods is the reaction of p-toluidine with chlorine in an alkaline medium. The reaction is typically carried out in aqueous sodium hydroxide or potassium hydroxide solution at temperatures from 60-80 °C. The reaction yields a mixture of 2-Chloro-4-(2-methylthiophenyl)phenol, 95%oluidine and 2,4-dichloro-p-toluidine.
Eigenschaften
IUPAC Name |
2-chloro-4-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-13-5-3-2-4-10(13)9-6-7-12(15)11(14)8-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMITBNLOFMTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-methylthiophenyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

